tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate

Catalog No.
S8467123
CAS No.
M.F
C14H19BrClNO3
M. Wt
364.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carb...

Product Name

tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate

IUPAC Name

tert-butyl N-[3-(3-bromo-2-chlorophenoxy)propyl]carbamate

Molecular Formula

C14H19BrClNO3

Molecular Weight

364.66 g/mol

InChI

InChI=1S/C14H19BrClNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(15)12(11)16/h4,6-7H,5,8-9H2,1-3H3,(H,17,18)

InChI Key

QFDFUGUCSWKOSY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)Br)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)Br)Cl

Tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a phenoxy moiety substituted with bromine and chlorine atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of new derivatives.
  • Oxidation Reactions: Under specific conditions, the compound can undergo oxidation, leading to the introduction of additional functional groups.
  • Reduction Reactions: The reduction process can remove halogen atoms, resulting in different derivatives of the compound.

Tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate exhibits biological activity that may include enzyme inhibition or receptor binding. The presence of halogen atoms (bromine and chlorine) enhances its interaction with biological targets, potentially influencing various cellular pathways and processes. Such interactions make it a candidate for further studies in pharmacology and biochemistry.

The synthesis of tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate typically involves the following steps:

  • Starting Materials: The reaction generally starts with tert-butyl carbamate and 3-(3-bromo-2-chlorophenoxy)propyl bromide.
  • Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. Heating may be required to drive the reaction to completion.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

Tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate has potential applications in:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules, particularly those requiring specific functional groups for further modification.

Studies on the interactions of tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate with biological molecules are crucial for understanding its mechanism of action. The compound's ability to bind to enzymes or receptors can modulate their activity, making it valuable for research into therapeutic applications. Its unique structure allows it to mimic natural substrates or inhibitors, enhancing its binding affinity.

Similar compounds include:

  • Tert-Butyl (3-bromopropyl)carbamate
  • Tert-Butyl (3-chloropropyl)carbamate
  • Tert-Butyl (3-iodopropyl)carbamate
  • Tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate

Comparison

The uniqueness of tert-Butyl (3-(3-bromo-2-chlorophenoxy)propyl)carbamate lies in its dual halogen substitution (bromine and chlorine), which provides distinct reactivity compared to simpler carbamates that may only possess one halogen atom. This dual substitution enhances its potential for specific interactions with biological targets, setting it apart from other similar compounds that lack such complexity. Additionally, the phenoxy group allows for further chemical modification, broadening its applicability in synthetic chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

363.02368 g/mol

Monoisotopic Mass

363.02368 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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